![molecular formula C16H20N2O4 B502668 3-oxo-1-oxa-4,9-diazaspiro[5.5]undécane-9-carboxylate de benzyle CAS No. 84243-24-3](/img/structure/B502668.png)
3-oxo-1-oxa-4,9-diazaspiro[5.5]undécane-9-carboxylate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C16H20N2O4 and a molecular weight of 304.35 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxazolidinone ring fused to a diazaspirodecane system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
If it acts similarly to other 3,9-diazaspiro[5.5]undecane-based compounds, it may interact with GABAAR, leading to changes in the receptor’s function .
Biochemical Pathways
If it acts on GABAAR like other 3,9-diazaspiro[5.5]undecane-based compounds, it could potentially influence the GABAergic neurotransmission pathway .
Result of Action
If it acts similarly to other 3,9-diazaspiro[5.5]undecane-based compounds, it may lead to changes in neuronal activity due to its potential interaction with GABAAR .
Méthodes De Préparation
The synthesis of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of benzylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then heated to promote the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Comparaison Avec Des Composés Similaires
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
Spirooxindoles: Known for their biological activities, including anticancer and antiviral properties.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Spirocyclic ethers: Investigated for their potential as bioactive molecules in medicinal chemistry.
The uniqueness of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Activité Biologique
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 84243-24-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the carbonyl group at position 3 and the diazaspiro framework enhances its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds within the diazaspiro[5.5]undecane family exhibit a range of biological activities, including:
- Soluble Epoxide Hydrolase Inhibition : Studies have shown that related compounds act as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation. For instance, a study identified analogs that significantly reduced serum creatinine in rat models of chronic kidney disease .
- Pain Management and Obesity Treatment : Compounds similar to benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane have been explored for their potential in treating obesity and pain-related disorders due to their modulatory effects on neurotransmitter systems .
The mechanisms through which benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects include:
- GABA Receptor Modulation : Research has highlighted the ability of spirocyclic compounds to act as antagonists at GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system .
- Anti-inflammatory Effects : By inhibiting sEH, these compounds can mitigate inflammatory responses, suggesting potential applications in conditions characterized by chronic inflammation .
Case Study 1: sEH Inhibition in Chronic Kidney Disease
A notable study demonstrated that a related diazaspiro compound exhibited significant sEH inhibitory activity when administered orally at a dose of 30 mg/kg. This resulted in lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, indicating its potential as an effective therapeutic agent for chronic kidney diseases .
Case Study 2: GABA_A Receptor Antagonism
Another research effort focused on the synthesis and evaluation of various derivatives of diazaspiro compounds as GABA_A receptor antagonists. The findings revealed that certain modifications could enhance binding affinity and selectivity for the receptor, suggesting avenues for developing new anxiolytic or anticonvulsant medications .
Data Summary Table
Biological Activity | Mechanism | Therapeutic Potential |
---|---|---|
sEH Inhibition | Reduces inflammation | Chronic kidney disease |
GABA_A Receptor Antagonism | Modulates neurotransmission | Anxiety disorders, epilepsy |
Pain Relief | Modulates pain pathways | Analgesics |
Obesity Treatment | Affects metabolic pathways | Weight management |
Propriétés
IUPAC Name |
benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14-11-22-16(12-17-14)6-8-18(9-7-16)15(20)21-10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJHKLNLYIXWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)CO2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.